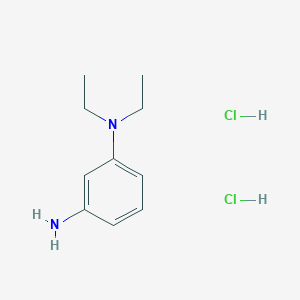

N,N-Diethyl-1,3-benzenediamine Dihydrochloride

Description

Properties

IUPAC Name |

3-N,3-N-diethylbenzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-3-12(4-2)10-7-5-6-9(11)8-10;;/h5-8H,3-4,11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUIQFAVVSRLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Electrochemical Characterization of N,n Diethyl 1,3 Benzenediamine Dihydrochloride and Derivatives

State-of-the-Art Spectroscopic Techniques for Structural Elucidation of N,N-Diethyl-1,3-benzenediamine Dihydrochloride (B599025)

Spectroscopic methods are indispensable for confirming the molecular structure, assessing purity, and understanding the electronic and vibrational properties of N,N-Diethyl-1,3-benzenediamine Dihydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For N,N-Diethyl-1,3-benzenediamine Dihydrochloride, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl substituents and the aromatic protons. The ethyl group should present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃). The aromatic region would be characteristic of a 1,3-disubstituted benzene (B151609) ring, with four protons exhibiting complex splitting patterns (multiplets) due to their distinct chemical environments and coupling relationships. The protons on the protonated amine groups (-NH₃⁺ and -NH(Et)₂⁺) may appear as broad singlets, and their chemical shift could be concentration-dependent and influenced by the solvent.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. Six distinct signals would be expected for the aromatic carbons and two signals for the ethyl carbons (one for the -CH₂- and one for the -CH₃). The chemical shifts of the aromatic carbons are significantly influenced by the nature and position of the substituents. The carbons directly bonded to the nitrogen atoms (C1 and C3) would be the most deshielded.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH₃ (Ethyl) | ~1.2 | Triplet (t) | ~12-15 |

| -CH₂- (Ethyl) | ~3.4 | Quartet (q) | ~45-50 |

| Aromatic C-H | ~7.0-7.8 | Multiplets (m) | ~115-135 |

| Aromatic C-N | - | - | ~140-150 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a "fingerprint" of a molecule by probing its vibrational modes. For the dihydrochloride salt, specific bands associated with the protonated amine groups are expected.

Key expected vibrational modes include:

N-H Stretching: Broad and strong absorptions in the IR spectrum, typically in the 2800-3200 cm⁻¹ region, are characteristic of the stretching vibrations of the ammonium (B1175870) (-NH₃⁺) and diethylaminium (-NH(Et)₂⁺) groups.

Aromatic C-H Stretching: These vibrations typically appear as sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The ethyl groups will show stretching vibrations in the 2850-2980 cm⁻¹ range.

N-H Bending: Bending vibrations for the ammonium groups are expected in the 1500-1600 cm⁻¹ region.

Aromatic C=C Stretching: Phenyl ring stretching vibrations usually occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: These vibrations are typically found in the 1200-1350 cm⁻¹ range.

Aromatic C-H Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring and can provide confirmatory evidence of the 1,3- (meta) substitution.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H⁺ Stretch (Ammonium) | 2800-3200 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong |

| N-H⁺ Bend (Ammonium) | 1500-1600 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1200-1350 | Medium |

| C-H Out-of-Plane Bend | 690-900 | Strong |

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like N,N-Diethyl-1,3-benzenediamine Dihydrochloride are expected to exhibit absorption bands in the ultraviolet region, primarily due to π → π* transitions within the benzene ring. The presence of two nitrogen-containing groups, which are protonated in the dihydrochloride salt, will significantly influence the position and intensity of these absorptions. The protonation of the amino groups typically causes a hypsochromic (blue) shift to shorter wavelengths compared to the free base, as the non-bonding electrons on the nitrogen are no longer available to extend the conjugation with the aromatic ring. The oxidized radical cation of the related compound N,N-diethyl-p-phenylenediamine (DPD) is known to have strong absorptions at 510 nm and 551 nm, demonstrating that related species can be highly colored. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For N,N-Diethyl-1,3-benzenediamine Dihydrochloride, electrospray ionization (ESI) in positive mode would be the technique of choice. The analysis would be expected to show a prominent ion corresponding to the protonated free base, [C₁₀H₁₆N₂ + H]⁺.

The theoretical exact mass of this cation is 165.1386 m/z. HRMS can measure this mass to within a few parts per million (ppm), providing strong evidence for the molecular formula. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of an ethyl group or cleavage of the C-N bond, which can be used for structural confirmation. Data from the para-isomer shows a top peak corresponding to the loss of a methyl group from the molecular ion, followed by the molecular ion itself. nih.gov

| Ion | Formula | Theoretical Exact Mass (m/z) | Predicted Fragmentation Products |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₇N₂⁺ | 165.1386 | Loss of C₂H₅, Loss of C₂H₄ |

Electrochemical Studies of N,N-Diethyl-1,3-benzenediamine Dihydrochloride and Related Systems

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to study the redox behavior of molecules. Phenylenediamines are known to be electrochemically active, typically undergoing oxidation through a two-step, one-electron process. researchgate.net

The electrochemical oxidation of N,N-Diethyl-1,3-benzenediamine is expected to proceed via the following general mechanism:

A first reversible one-electron transfer to form a radical cation.

A second one-electron transfer at a more positive potential to form the corresponding diimine.

The stability of the intermediate radical cation and the formal potentials of these redox events are influenced by factors such as solvent, pH, and the substitution pattern on the aromatic ring. The meta-position of the two amine groups in the target compound would likely result in different redox potentials compared to the corresponding ortho- and para-isomers due to the distinct electronic communication between the two sites. Studies involving the electrochemical copolymerization of m-phenylenediamine (B132917) have demonstrated its ability to undergo oxidative processes.

Cyclic Voltammetry for Redox Behavior and Electron Transfer Mechanisms

Detailed cyclic voltammetry data, including oxidation and reduction peak potentials, peak separation values, and the effect of scan rate on the peak currents for N,N-Diethyl-1,3-benzenediamine Dihydrochloride, are not available in the reviewed literature. Such data would be essential to determine the reversibility of the electron transfer processes and to propose a preliminary mechanism. For comparison, studies on N,N-dialkyl-p-phenylenediamines often show two successive one-electron oxidation steps, but this is not guaranteed for the meta-isomer.

Kinetic and Mechanistic Investigations of Electrochemical Oxidation Reactions

Without foundational cyclic voltammetry data, kinetic and mechanistic investigations, such as the determination of electron transfer rate constants or the elucidation of specific reaction pathways (e.g., ECE, ECrevECE), for the electrochemical oxidation of N,N-Diethyl-1,3-benzenediamine Dihydrochloride cannot be accurately described. The oxidation of m-phenylenediamine itself has been noted to lead to polymerization, a pathway that could also be relevant for its N,N-diethyl derivative, but specific studies are lacking.

Theoretical and Computational Investigations of N,n Diethyl 1,3 Benzenediamine Dihydrochloride

Quantum Chemical Approaches for N,N-Diethyl-1,3-benzenediamine Dihydrochloride (B599025)

Quantum chemical methods are instrumental in elucidating the intricate relationship between the molecular structure of N,N-Diethyl-1,3-benzenediamine Dihydrochloride and its macroscopic properties. These computational techniques provide a molecular-level understanding that is often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. For N,N-Diethyl-1,3-benzenediamine Dihydrochloride, DFT calculations can predict its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the steric and electronic effects of the diethylamino groups and the protonation at the nitrogen atoms.

The electronic structure of the molecule, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In the case of N,N-Diethyl-1,3-benzenediamine Dihydrochloride, protonation of the amino groups is expected to lower the energy of the HOMO, thereby increasing the HOMO-LUMO gap and enhancing the molecule's stability compared to its free base form.

Reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can be calculated from the DFT results to predict the most likely sites for electrophilic and nucleophilic attack. For this dihydrochloride salt, the protonated amino groups would be the primary sites for nucleophilic interaction, while the aromatic ring would be susceptible to electrophilic substitution, with the directing effects of the substituents influencing the regioselectivity.

Table 1: Predicted Geometrical Parameters of N,N-Diethyl-1,3-benzenediamine Dihydrochloride from DFT Calculations Note: This data is illustrative and based on typical values for similar structures, as specific computational results for this exact compound are not readily available in published literature.

| Parameter | Value |

|---|---|

| C-N (aromatic) bond length | 1.48 Å |

| C-N (ethyl) bond length | 1.50 Å |

| C-C (aromatic) bond length | 1.40 Å |

| C-H (aromatic) bond length | 1.08 Å |

| N-H bond length | 1.03 Å |

| C-N-C bond angle | 118° |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their excited states. This method is particularly useful for predicting the absorption spectra of compounds. For N,N-Diethyl-1,3-benzenediamine Dihydrochloride, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-visible spectrum.

The calculations can also provide information about the nature of the electronic transitions, such as whether they are localized on the aromatic ring (π-π* transitions) or involve the nitrogen lone pairs (n-π* transitions). The protonation of the amino groups in the dihydrochloride salt is expected to significantly blue-shift the absorption bands compared to the free base, as the n-π* transitions are no longer possible due to the involvement of the nitrogen lone pairs in bonding with the protons. A study on photoluminescent supramolecular gels derived from phenylenediamine hydrochlorides supports the use of TD-DFT in understanding the spectroscopic properties of such compounds, where aggregation was found to cause a red-shift in the absorption and photoluminescence spectra. researchgate.netrsc.org

Table 2: Predicted UV-Vis Absorption Data for N,N-Diethyl-1,3-benzenediamine Dihydrochloride from TD-DFT Calculations Note: This data is illustrative and based on general principles of TD-DFT applied to similar aromatic amines, as specific computational results for this exact compound are not readily available in published literature.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 280 | 0.15 |

| S0 → S2 | 245 | 0.60 |

Conformational Analysis and Energetic Stability Studies

The presence of two ethyl groups on one of the nitrogen atoms introduces conformational flexibility to N,N-Diethyl-1,3-benzenediamine Dihydrochloride. Conformational analysis, typically performed using DFT or other quantum chemical methods, can identify the different stable conformations (rotamers) of the molecule and their relative energies. This involves rotating the bonds of the diethylamino group and calculating the energy at each step to map out the potential energy surface.

The results of such a study would reveal the most stable conformation of the molecule in the gas phase. The energetic barriers between different conformations can also be calculated, providing insight into the dynamics of conformational changes. The relative populations of the different conformers at a given temperature can be estimated using the Boltzmann distribution, which is important for understanding the molecule's behavior in different environments.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing a detailed picture of their dynamics and interactions with their environment.

Solvent Effects on N,N-Diethyl-1,3-benzenediamine Dihydrochloride Conformation and Dynamics

The conformation and dynamics of N,N-Diethyl-1,3-benzenediamine Dihydrochloride can be significantly influenced by the solvent. MD simulations can be used to study these effects by placing the molecule in a box of solvent molecules and simulating their movement over time. Different solvents can be used to understand how factors like polarity and hydrogen bonding capacity affect the molecule's behavior.

In a polar solvent like water, the dihydrochloride salt is expected to be well-solvated, with the chloride ions and the protonated amino groups forming strong hydrogen bonds with water molecules. These interactions would stabilize the charged species and influence the conformational preferences of the diethylamino group. In contrast, in a nonpolar solvent, the salt would be less soluble, and ion pairing between the protonated amine and the chloride anion would be more prevalent. MD simulations can provide quantitative information about these solvent effects, such as the radial distribution functions of solvent molecules around the solute and the average number of hydrogen bonds. The use of MD simulations to understand the gelation of phenylenediamine hydrochlorides in different solvents highlights the importance of solvent effects on the behavior of these molecules. researchgate.netrsc.org

Analysis of Noncovalent Interactions and Supramolecular Assembly in Dihydrochloride Systems

Noncovalent interactions, such as hydrogen bonding, ion-ion interactions, and π-π stacking, play a crucial role in the solid-state structure and solution-phase behavior of N,N-Diethyl-1,3-benzenediamine Dihydrochloride. MD simulations can be used to analyze these interactions in detail.

In the solid state, the dihydrochloride salt is likely to form a crystal lattice stabilized by a network of hydrogen bonds between the protonated amino groups and the chloride ions. The aromatic rings may also engage in π-π stacking interactions. In solution, the nature and strength of these noncovalent interactions will depend on the solvent and the concentration of the salt. At high concentrations, the formation of aggregates or supramolecular assemblies may be observed, driven by a combination of these noncovalent forces. The necessity of the ammonium (B1175870) salt structure for gelation in certain phenylenediamine dihydrochlorides suggests the critical role of these interactions in forming larger structures. researchgate.netrsc.org MD simulations can provide insights into the structure and stability of these assemblies.

Advanced Analytical Methodologies and Reagent Applications of N,n Diethyl 1,3 Benzenediamine Dihydrochloride

Chromatographic Techniques for Separation and Quantification of N,N-Diethyl-1,3-benzenediamine Dihydrochloride (B599025)

Chromatographic methods provide the precision and sensitivity required for the effective separation and quantification of N,N-Diethyl-1,3-benzenediamine Dihydrochloride from complex matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aromatic amines like N,N-Diethyl-1,3-benzenediamine Dihydrochloride. Its versatility is enhanced by coupling with various detectors, each offering specific advantages for detection and quantification.

Reverse-phase (RP) HPLC is the most common modality for the separation of phenylenediamine derivatives. sielc.comsielc.com In this approach, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, often with an acid additive like phosphoric or formic acid to improve peak shape and resolution. sielc.com

UV and Diode-Array Detection (DAD): Aromatic amines possess chromophores that absorb ultraviolet (UV) light, making UV detection a straightforward and robust method for their quantification. A standard UV detector can be set at a specific wavelength, such as 210 nm or 254 nm, for detection. sielc.comepa.gov A Photodiode Array (PDA) detector, also known as a Diode-Array Detector (DAD), offers a significant advantage by acquiring the entire UV-visible spectrum for each point in the chromatogram. imrpress.com This provides not only quantitative data but also qualitative information, aiding in peak purity assessment and compound identification.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. For compounds like N,N-Diethyl-p-phenylenediamine, a close analog, electrospray ionization (ESI) in positive mode is effective. nih.gov The mass spectrometer can be operated in various modes, such as full scan to obtain the mass spectrum of eluting peaks or tandem mass spectrometry (MS/MS) for structural elucidation and highly selective quantification. nih.gov

The table below summarizes typical HPLC conditions for related aromatic amines, which can be adapted for N,N-Diethyl-1,3-benzenediamine Dihydrochloride analysis.

| Parameter | Condition 1 (UV Detection) | Condition 2 (MS Detection) |

|---|---|---|

| Compound | m-Phenylenediamine (B132917) | N,N-Diethyl-p-phenylenediamine |

| Column | Primesep 100 (4.6 x 150 mm, 5 µm) | XBridge C18 (2.1 x 50mm, 3.5um) |

| Mobile Phase | Acetonitrile / Water (30/70) with 0.2% Sulfuric Acid | Not specified |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | UV at 210 nm | LC-ESI-QFT-MS (Positive Ion Mode) |

| Precursor m/z | N/A | 165.1386 [M+H]+ |

While N,N-Diethyl-1,3-benzenediamine Dihydrochloride itself is a salt and thus non-volatile, GC-MS can be a powerful tool for its analysis following a derivatization step. Derivatization converts the non-volatile amine into a more volatile and thermally stable compound suitable for gas chromatography. researchgate.net

Common derivatizing agents for amines include acylating agents. This process not only increases volatility but can also improve chromatographic behavior and mass spectral characteristics. researchgate.net For instance, N,N-diethyl-p-phenylenediamine has been successfully used as a derivatization reagent itself to analyze other compounds like sodium fluoroacetate (B1212596) by GC-MS, demonstrating the utility of such chemical modifications in this analytical context. nih.gov

The analysis is typically performed on a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, which provides good separation for a wide range of organic molecules. hpst.cz The mass spectrometer serves as a highly sensitive and specific detector, allowing for trace-level analysis and unambiguous identification of the derivatized analyte based on its mass spectrum and fragmentation pattern. nih.gov

The table below outlines a GC-MS method where an analog was used as a derivatizing agent, illustrating the principles applicable to the analysis of N,N-Diethyl-1,3-benzenediamine Dihydrochloride derivatives.

| Parameter | Example Method for Derivatized Analyte |

|---|---|

| Analyte | Sodium fluoroacetate |

| Derivatization Reagent | N,N-diethyl-p-phenylenediamine |

| Catalyst | N,N'-dicyclohexylcarbodiimide |

| Column | Ionic liquid capillary column (SLB-IL59, 30 m x 0.25 mm x 0.20 µm) |

| Carrier Gas Flow Rate | 1.0 mL/min |

| Detection Mode | Selected Ion Monitoring (SIM) |

Thin-Layer Chromatography (TLC) and its more advanced form, High-Performance Thin-Layer Chromatography (HPTLC), are valuable techniques for the screening and purity assessment of compounds like N,N-Diethyl-1,3-benzenediamine Dihydrochloride. nih.gov These methods are known for their simplicity, cost-effectiveness, and high sample throughput, allowing for the parallel analysis of multiple samples. scientificlabs.co.uk

HPTLC enhances the capabilities of traditional TLC by using plates with smaller, more uniform stationary phase particles, which results in better separation efficiency and resolution. acclmp.com This makes HPTLC a powerful tool for the quantitative analysis of compounds and for the quality control of pharmaceuticals and other chemicals. researchgate.net

For aromatic amines, silica (B1680970) gel plates are commonly used as the stationary phase, with a mobile phase consisting of a mixture of organic solvents. After development, the separated spots can be visualized under UV light (typically at 254 nm) or by spraying with a suitable chromogenic reagent. researchgate.net The ability to couple HPTLC with mass spectrometry (HPTLC-MS) further enhances its utility for compound identification. scientificlabs.co.uk HPTLC is widely used for purity control of chemicals and in environmental analysis, such as detecting pesticides in water. nih.govresearchgate.net

Spectrophotometric and Colorimetric Methods Utilizing N,N-Diethyl-1,3-benzenediamine Dihydrochloride Analogs as Reagents

Analogs of N,N-Diethyl-1,3-benzenediamine Dihydrochloride, particularly N,N-dialkyl-p-phenylenediamines, are extensively used as chromogenic reagents in spectrophotometric and colorimetric analysis. Their ability to form intensely colored products through oxidative coupling reactions forms the basis of many sensitive and selective analytical methods.

Oxidative coupling is a chemical reaction where an oxidizing agent facilitates the coupling of two different molecules, often resulting in a highly colored product. Phenylenediamine derivatives are excellent reagents in this context. In a typical reaction, the phenylenediamine is first oxidized to a reactive intermediate. This intermediate then rapidly couples with another molecule (the analyte or a second reagent) to form a stable, colored dye. The intensity of the color, measured by a spectrophotometer at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the analyte.

A notable example involves the use of N,N-dimethyl-p-phenylenediamine (DPD) and 1,3-phenylenediamine (mPD) for the determination of trace metals like copper and iron. nih.gov In this system, the metal ions catalyze the oxidation of DPD by hydrogen peroxide. The oxidized DPD then couples with mPD to produce a blue-colored product with a λmax at 650 nm. nih.gov This catalytic approach allows for the determination of metal ions at very low concentrations (μg/L levels). nih.gov

The versatile chemistry of phenylenediamines allows for the development of novel chromogenic reagents tailored for the determination of specific classes of analytes. By modifying the structure of the phenylenediamine or the coupling agent, methods can be optimized for sensitivity and selectivity.

For instance, N,N'-dimethyl-p-phenylenediamine has been used in an oxidative coupling reaction with 4-chloro-1-naphthol (B146336) for the highly sensitive immunodetection of antigens on nitrocellulose membranes. nih.gov This reaction, catalyzed by horseradish peroxidase, produces a colored product at the site of the antigen-antibody complex, significantly enhancing the sensitivity compared to other common chromogenic substrates. nih.gov This demonstrates the development of these reagents beyond simple solution-based assays into more complex biochemical detection systems.

The table below provides an example of an analytical method based on the oxidative coupling reaction of a phenylenediamine analog.

| Parameter | Method for Trace Metal Analysis |

|---|---|

| Analytes | Copper (Cu) and Iron (Fe) |

| Reagents | N,N-dimethyl-p-phenylenediamine (DPD), 1,3-phenylenediamine (mPD), Hydrogen Peroxide |

| Reaction Type | Catalytic Oxidative Coupling |

| Colored Product | Blue |

| λmax | 650 nm |

| Detection Limits | 0.05 µg/L (Cu), 0.02 µg/L (Fe) |

Derivatization Chemistries for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to convert an analyte into a new compound with properties that are more suitable for a given analytical method. For a molecule like N,N-Diethyl-1,3-benzenediamine Dihydrochloride, derivatization of its primary and tertiary amino groups can significantly improve its detectability in various analytical platforms, including chromatography and mass spectrometry. nih.govscienceopen.com

Strategies for Improving UV Absorbance, Fluorescence, and Ionization Efficiency of N,N-Diethyl-1,3-benzenediamine Dihydrochloride Derivatives

The inherent properties of an analyte may not be ideal for detection. Derivatization offers a powerful solution to overcome these limitations.

Improving UV Absorbance: Although aromatic amines possess native UV absorptivity, derivatization can enhance it for greater sensitivity or shift the absorption maximum to a longer wavelength to avoid interference from matrix components. nih.govresearchgate.net This is achieved by reacting the amine with a reagent that introduces a highly conjugated system (a chromophore), thereby increasing the molar absorptivity of the derivative. libretexts.org

Enhancing Fluorescence: For highly sensitive analyses, derivatization can be used to attach a fluorescent tag (a fluorophore) to the analyte. thermofisher.com Many reagents are specifically designed to react with primary and secondary amines to yield intensely fluorescent products. sdiarticle4.comthermofisher.com This allows for detection at much lower concentrations compared to UV-absorbance methods. nih.gov

Increasing Ionization Efficiency: In mass spectrometry (MS), particularly with electrospray ionization (ESI), the efficiency with which an analyte is ionized directly impacts sensitivity. nih.govacs.org Aromatic amines can be derivatized to introduce functional groups that are more readily ionized. This can involve adding a permanently charged moiety (quaternization) or a group with high proton affinity, which enhances the formation of [M+H]⁺ ions and leads to a stronger signal in the mass spectrometer. acs.org

The following table summarizes common derivatization reagents for amines and their analytical benefits.

| Derivatization Reagent | Target Functional Group | Analytical Enhancement | Common Detector(s) |

| Benzoyl Chloride | Primary & Secondary Amines | Adds a chromophore for UV detection. scienceopen.com | HPLC-UV |

| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Forms highly fluorescent sulfonamide derivatives. nih.govsdiarticle4.com | HPLC-Fluorescence |

| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Forms intensely fluorescent isoindole derivatives. libretexts.orgsdiarticle4.com | HPLC-Fluorescence |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | Creates derivatives with strong UV and fluorescence properties. libretexts.orgthermofisher.com | HPLC-UV/Fluorescence |

| Reagents with Quaternary Ammonium (B1175870) Groups | Primary & Secondary Amines | Creates a permanently charged derivative for improved ESI-MS signal. acs.org | LC-MS |

Development of Chiral Derivatizing Agents in Enantioselective Analysis

Enantioselective analysis is crucial in many fields, particularly pharmaceuticals, where enantiomers of a chiral drug can have different biological activities. rsc.org One common method for separating enantiomers is indirect analysis, which involves derivatization.

In this approach, a mixture of enantiomers is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers have different physical properties. rsc.org This difference allows them to be separated using standard, non-chiral analytical techniques like reversed-phase HPLC or gas chromatography. nih.gov

For this principle to be applied, the target analyte must be chiral. N,N-Diethyl-1,3-benzenediamine Dihydrochloride is an achiral molecule and therefore would not be the subject of enantioselective analysis. However, its diamine structure suggests it could potentially be used as a building block or backbone for the synthesis of new chiral derivatizing agents, although such applications are not documented in the available literature. The development of new CDAs often focuses on creating reagents that react quickly and specifically with certain functional groups (like amines) under mild conditions to prevent racemization of the analyte. nih.gov

Application of Isotope-Coded Derivatization for High-Precision Quantitative Analysis

Isotope-coded derivatization is a powerful technique used in mass spectrometry for accurate relative and absolute quantification. nih.gov The strategy involves using a derivatizing reagent that exists in two forms: a "light" form containing naturally abundant isotopes (e.g., ¹H, ¹²C, ¹⁴N) and a "heavy" form where one or more atoms have been replaced with a stable heavy isotope (e.g., ²H, ¹³C, ¹⁵N). researchgate.net

The general workflow is as follows:

Two samples are prepared. The analyte in the first sample (e.g., a control sample) is derivatized with the "light" reagent.

The analyte in the second sample (e.g., a test sample) is derivatized with the "heavy" reagent.

The two samples are then combined and analyzed by mass spectrometry.

In the mass spectrum, the derivatized analyte will appear as a pair of peaks separated by a specific mass difference corresponding to the isotopic substitution. Because the light and heavy derivatives are chemically identical, they co-elute during chromatography and experience the same ionization efficiency and matrix effects. nih.gov Therefore, the ratio of the peak intensities of the heavy and light forms provides a highly accurate measure of the relative abundance of the analyte in the two samples. scilit.com

This methodology could be applied to quantify N,N-Diethyl-1,3-benzenediamine Dihydrochloride by using an isotope-coded derivatization reagent that specifically targets its amino groups. This would enable high-precision measurements in complex matrices, correcting for variations in sample preparation and instrument response.

Role As Chemical Intermediate in Advanced Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Functional Dyes and Pigments

The unique electronic and structural characteristics of N,N-Diethyl-1,3-benzenediamine Dihydrochloride (B599025) make it a valuable precursor in the synthesis of a range of functional dyes and pigments. The presence of the electron-donating diethylamino group and a primary amino group on the aromatic ring allows for the formation of chromophores with specific absorption and emission properties.

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). wikipedia.org The synthesis of these dyes typically involves an azo coupling reaction, which is an electrophilic aromatic substitution where a diazonium salt acts as the electrophile and couples with an electron-rich aromatic compound. wikipedia.org N,N-Diethyl-1,3-benzenediamine can function as an effective coupling component in this reaction due to the activating effect of its amino substituents.

The general mechanism for azo dye synthesis involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then reacted with a coupling component. mdpi.com In this context, N,N-Diethyl-1,3-benzenediamine provides a nucleophilic aromatic ring that is readily attacked by the diazonium cation. The coupling typically occurs at the para-position to one of the amino groups, where the steric hindrance is less and the electronic activation is high.

While specific examples of commercial dyes synthesized directly from N,N-Diethyl-1,3-benzenediamine are not extensively documented in publicly available literature, its structural analogues are widely used. Based on the principles of azo coupling, a variety of azo dyes can be hypothetically synthesized using this scaffold. The table below illustrates potential azo dyes that could be formed from the coupling of N,N-Diethyl-1,3-benzenediamine with various common diazonium salts.

| Diazonium Salt Precursor | Hypothetical Azo Dye Structure | Expected Color | Potential Applications |

|---|---|---|---|

| Aniline (B41778) | 4-((4-(diethylamino)-2-aminophenyl)diazenyl)phenol | Yellow to Orange | Textile dyeing, pH indicators |

| p-Nitroaniline | N1-(4-((4-(diethylamino)-2-aminophenyl)diazenyl)phenyl)ethane-1,1-diamine | Red to Brown | Pigments for plastics and coatings |

| Sulfanilic acid | 4-((4-(diethylamino)-2-aminophenyl)diazenyl)benzenesulfonic acid | Orange | Water-soluble dyes for inks and textiles |

Benzoquinone diimines are a class of compounds containing a quinone-like ring system with two imine (=NR) groups. These compounds are often colored and can exhibit interesting redox and electronic properties. The synthesis of benzoquinone diimines can be achieved through the oxidation of p-phenylenediamines. nsmsi.ir While N,N-Diethyl-1,3-benzenediamine is a meta-isomer, its oxidation can lead to related chromophoric structures, although not the classic p-benzoquinone diimine system.

Oxidative coupling reactions of phenylenediamines can lead to the formation of dimeric and polymeric dye structures. rsc.org For instance, the oxidation of N,N-disubstituted p-phenylenediamines in the presence of a coupler can lead to the formation of indoaniline (B8373794) dyes. While the meta-orientation in N,N-Diethyl-1,3-benzenediamine would lead to different conjugation pathways, analogous oxidative coupling reactions are plausible.

The electrochemical oxidation of N,N-diethyl-p-phenylenediamine is known to generate a reactive diimine species that can undergo further reactions. nsmsi.ir A similar electrochemical behavior would be expected for the 1,3-isomer, potentially leading to the formation of novel chromophores through reactions with suitable nucleophiles. The properties of such dyes would be influenced by the meta-substitution pattern, which would affect the extent of charge delocalization and, consequently, the color and stability of the molecule.

Building Block for Bioactive Molecules and Pharmaceutical Intermediates

The N,N-Diethyl-1,3-benzenediamine core is a valuable scaffold in medicinal chemistry for the synthesis of novel bioactive molecules and pharmaceutical intermediates. pubcompare.ai The presence of two modifiable amino groups allows for the introduction of various pharmacophores and the construction of complex molecular architectures.

The primary and tertiary amino groups of N,N-Diethyl-1,3-benzenediamine can be selectively functionalized to create a diverse library of compounds. The primary amine can undergo a wide range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines, which can be further reduced to secondary amines. These reactions are fundamental in the synthesis of many classes of N-heterocyclic compounds which are known to possess biological activity. mdpi.commdpi.com

For example, condensation of N,N-Diethyl-1,3-benzenediamine with diketones or their equivalents can lead to the formation of benzodiazepine (B76468) or other heterocyclic ring systems that are prevalent in many pharmaceutical agents. Furthermore, the primary amine can be diazotized and converted to a variety of other functional groups, providing a gateway to a wide array of substituted aromatic compounds.

The diversification of the N,N-Diethyl-1,3-benzenediamine core can be achieved through various synthetic strategies to explore new chemical space for drug discovery. The aromatic ring itself is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, although the reaction conditions must be carefully controlled to avoid undesired side reactions on the amino groups.

The table below outlines some potential functionalization reactions of the N,N-Diethyl-1,3-benzenediamine core and their potential applications in the synthesis of bioactive molecules.

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application in Bioactive Molecules |

|---|---|---|---|

| Acylation of Primary Amine | Acid chlorides or anhydrides, base | Amide | Synthesis of enzyme inhibitors, receptor antagonists |

| Reductive Amination | Aldehydes or ketones, reducing agent (e.g., NaBH3CN) | Secondary Amine | Introduction of diverse side chains, synthesis of receptor ligands |

| Sulfonylation of Primary Amine | Sulfonyl chlorides, base | Sulfonamide | Synthesis of antimicrobial agents, diuretics |

| Pictet-Spengler Reaction | Aldehyde, acid catalyst | Tetrahydroisoquinoline | Core structure of various alkaloids and pharmaceuticals |

Applications in Polymer Chemistry and Advanced Materials Research

N,N-Diethyl-1,3-benzenediamine Dihydrochloride is a promising monomer for the synthesis of high-performance polymers and advanced materials. nih.gov Its diamine functionality allows it to be incorporated into various polymer backbones, such as polyamides and polyurethanes, while its aromatic nature can impart thermal stability and specific electronic properties to the resulting materials.

This compound has shown potential in the development of novel organic semiconductors, demonstrating unexpected electronic properties that could be significant in materials science. pubcompare.ai The meta-orientation of the amine groups can lead to polymers with unique chain conformations and morphologies compared to their para-substituted counterparts.

For instance, N,N-Diethyl-1,3-benzenediamine can be used as a monomer in polycondensation reactions with diacyl chlorides to form polyamides. yonsei.ac.kr The resulting polymers would be expected to have good solubility in organic solvents due to the presence of the flexible diethylamino groups and the meta-catenation, which disrupts chain packing. Similarly, it can react with diisocyanates to form polyurethanes with potentially interesting elastomeric and thermal properties. google.com The incorporation of the N,N-diethylamino group can also enhance the polymer's affinity for certain substrates and modify its surface properties.

Monomer or Cross-linking Agent in the Synthesis of Specialty Polymeric Materials

N,N-Diethyl-1,3-benzenediamine Dihydrochloride, by virtue of its two reactive amine functionalities, is a versatile chemical intermediate with significant potential in the synthesis of specialty polymeric materials. Its structural configuration as a meta-substituted diamine influences the architecture and properties of the resulting polymers, often leading to materials with unique thermal and mechanical characteristics. While extensive research has focused on its unsubstituted counterpart, m-phenylenediamine (B132917), the principles of its reactivity can be largely extrapolated to the N,N-diethyl derivative.

Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers such as polyamides and polyimides through polycondensation reactions. In these processes, the amine groups of N,N-Diethyl-1,3-benzenediamine Dihydrochloride would react with dicarboxylic acids or their derivatives (in the case of polyamides) or dianhydrides (for polyimides) to form the respective polymer chains. The presence of the diethyl groups on the nitrogen atoms introduces steric hindrance, which can affect the rate of polymerization and the final molecular weight of the polymer. However, these alkyl groups also tend to increase the solubility of the resulting polymers in organic solvents, a desirable property for processing.

As a cross-linking or curing agent, N,N-Diethyl-1,3-benzenediamine Dihydrochloride can be employed in the hardening of epoxy resins. threebond.co.jp The amine hydrogens react with the epoxide rings of the resin in a polyaddition reaction, creating a rigid, three-dimensional thermoset network. threebond.co.jp The rate of curing and the final properties of the cured resin are influenced by the reactivity of the amine and the stoichiometry of the mixture. Aromatic amines generally provide cured epoxies with excellent thermal resistance and chemical stability. threebond.co.jp

The following table provides a comparative overview of the general properties of polymers derived from m-phenylenediamine, which can serve as a baseline for predicting the characteristics of polymers incorporating N,N-Diethyl-1,3-benzenediamine.

| Polymer Type | Monomers | General Properties | Potential Influence of N,N-Diethyl Substitution |

| Polyamide | m-phenylenediamine, Terephthaloyl chloride | High thermal stability, good mechanical strength, limited solubility | Increased solubility, potentially lower melting point, modified mechanical properties |

| Polyimide | m-phenylenediamine, Pyromellitic dianhydride | Excellent thermal and oxidative stability, high glass transition temperature, good dielectric properties | Enhanced processability, lower glass transition temperature, altered dielectric constant |

| Epoxy Resin | Bisphenol A diglycidyl ether, m-phenylenediamine | High hardness, good adhesion, excellent chemical resistance | Modified cure kinetics, potentially increased flexibility, altered thermal stability |

Integration into Functional Materials for Optoelectronic or Sensing Applications

The electronic properties inherent to the aromatic structure of N,N-Diethyl-1,3-benzenediamine Dihydrochloride make it an intriguing candidate for integration into functional materials for optoelectronic and sensing applications. The introduction of this diamine into a polymer backbone or as a component in a composite material can impart specific electrical and optical characteristics.

Research has indicated that N,N-diethyl-1,3-benzenediamine has shown potential in the development of novel organic semiconductors. pubcompare.ai This suggests that polymers or materials incorporating this compound could exhibit semiconducting behavior, which is fundamental for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The diethylamino groups act as electron-donating substituents on the benzene (B151609) ring, which can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, thereby tuning its electronic and optical properties.

The incorporation of aromatic amines into polymer structures is a known strategy for creating materials with desirable dielectric properties for applications in microelectronics. researchgate.net The dielectric constant and dissipation factor of such materials are critical parameters for their use as insulators or in capacitors. The specific substitution pattern of N,N-Diethyl-1,3-benzenediamine can influence the polarizability and free volume of the resulting polymer, thus affecting its dielectric performance. mdpi.com

In the realm of sensing, aromatic amines can be electrochemically active, making them suitable for the development of chemical sensors. While specific studies on N,N-Diethyl-1,3-benzenediamine in this context are limited, related phenylenediamine derivatives have been investigated for the detection of various analytes. The amine groups can interact with target molecules through hydrogen bonding or redox reactions, leading to a measurable change in an electrical or optical signal.

The table below summarizes the potential effects of incorporating N,N-Diethyl-1,3-benzenediamine into functional materials based on the properties of related compounds.

| Application Area | Material Type | Potential Role of N,N-Diethyl-1,3-benzenediamine | Anticipated Properties |

| Optoelectronics | Organic Semiconductor | As a monomer or dopant | Tunable electronic bandgap, charge transport capabilities |

| Dielectric Material | As a comonomer in polyimides or other polymers | Modified dielectric constant and loss tangent, high thermal stability | |

| Sensing | Chemiresistive Sensor | As a functional component in a conductive polymer blend | Change in electrical resistance upon exposure to specific analytes |

| Optical Sensor | As a chromophore or fluorophore precursor | Changes in absorbance or fluorescence in the presence of target molecules |

Future Research Directions and Emerging Paradigms for N,n Diethyl 1,3 Benzenediamine Dihydrochloride

Development of Novel and Sustainable Green Synthesis Routes

The traditional synthesis of aromatic amines often involves multi-step processes that utilize harsh reagents, stoichiometric metal reductants (such as tin or iron in acidic media), and volatile organic solvents, leading to significant inorganic waste and environmental concerns. rasayanjournal.co.in Future research must prioritize the development of green and sustainable synthetic pathways for N,N-Diethyl-1,3-benzenediamine Dihydrochloride (B599025) that improve efficiency, reduce waste, and utilize environmentally benign materials.

Key research thrusts in this area include:

Catalytic Hydrogenation: A significant improvement over traditional reduction methods is the use of catalytic hydrogenation for the reduction of the corresponding dinitro or nitroamino precursors. This approach, utilizing catalysts like Raney Nickel or Palladium on carbon (Pd/C), offers high efficiency and generates water as the primary byproduct, aligning with green chemistry principles. rasayanjournal.co.inchemicalbook.com The catalyst's potential for recovery and reuse further enhances the sustainability of the process. rasayanjournal.co.in

Eco-Friendly Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives is crucial. Research into solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous media could drastically reduce the environmental footprint of the synthesis. researchgate.netresearchgate.net

Energy-Efficient Methodologies: Exploring energy-efficient techniques like microwave-assisted synthesis can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.neteijppr.com

The following table compares a conventional synthesis approach with potential green alternatives.

| Feature | Conventional Route (e.g., Bechamp Reduction) | Potential Green Routes |

| Reducing Agent | Stoichiometric Iron (Fe) or Tin (Sn) in Acid | Catalytic H₂ with Raney Ni or Pd/C |

| Solvent | Ethanol (B145695), Hydrochloric Acid | Water, 2-MeTHF, CPME |

| Primary Byproduct | Large volumes of inorganic sludge (metal salts) | Water |

| Energy Input | Prolonged heating under reflux | Microwave irradiation (reduced time) |

| Atom Economy | Low | High |

Exploration of New Catalytic Applications and Reaction Enhancements

While N,N-Diethyl-1,3-benzenediamine Dihydrochloride is primarily known as a chemical intermediate, its molecular structure suggests untapped potential in the realm of catalysis. The presence of two nucleophilic nitrogen atoms at the 1 and 3 positions of the benzene (B151609) ring makes it an interesting candidate for development as a ligand or organocatalyst.

Future research should investigate its role in:

Ligand Synthesis for Transition Metal Catalysis: The diamine can serve as a bidentate ligand, coordinating with transition metals like palladium, copper, or rhodium. Such complexes could be screened for catalytic activity in cross-coupling reactions, hydrogenations, or asymmetric synthesis.

Organocatalysis: The amine functionalities could be employed directly or modified to act as organocatalysts, particularly in reactions requiring hydrogen bonding or proton transfer steps.

Precursors to Frustrated Lewis Pairs (FLPs): The steric hindrance provided by the diethyl groups, combined with a suitable Lewis acid, could potentially form FLPs. These metal-free systems are highly effective for the activation of small molecules like H₂, CO₂, and olefins.

The table below outlines hypothetical catalytic systems that could be developed using this compound.

| Catalytic System | Metal Center (if applicable) | Potential Application |

| Bidentate Ligand Complex | Palladium (Pd), Rhodium (Rh) | C-C and C-N cross-coupling reactions |

| Chiral Diamine Derivative | Ruthenium (Ru) | Asymmetric transfer hydrogenation |

| Organocatalyst | N/A | Michael additions, Aldol reactions |

| Frustrated Lewis Pair | Boron (B), Aluminum (Al) | Metal-free hydrogenation |

Advanced Characterization Techniques for Complex Reaction Systems and Intermediates

A deeper understanding of the reaction mechanisms, kinetics, and intermediate species involved in the synthesis and subsequent reactions of N,N-Diethyl-1,3-benzenediamine Dihydrochloride is essential for process optimization and control. Future work should move beyond standard offline analyses (TLC, HPLC) and employ advanced, in-situ characterization techniques.

The application of Process Analytical Technology (PAT) tools can provide real-time data, enabling more precise control over reaction parameters. Key techniques to be explored include:

In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentration of reactants, products, and key intermediates in real-time without disturbing the reaction.

Reaction Calorimetry: Measuring the heat flow of a reaction as it proceeds provides critical data on reaction kinetics, thermodynamics, and safety parameters.

Hyphenated Techniques: The use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be invaluable for identifying and quantifying trace-level impurities and transient intermediates that are crucial for mechanistic elucidation.

This table summarizes the potential insights gained from applying these advanced methods.

| Technique | Type of Data | Potential Insights |

| In-situ FTIR/Raman | Vibrational spectra over time | Real-time concentration profiles, reaction kinetics, endpoint determination |

| In-situ NMR | Chemical shifts and integrals | Structural information on transient intermediates, mechanistic pathways |

| Reaction Calorimetry | Heat flow (Q) vs. time | Thermodynamic data (ΔH), kinetic modeling, thermal safety assessment |

| HPLC-MS | Separation and mass-to-charge ratio | Identification of byproducts and reaction intermediates, impurity profiling |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) offers a transformative paradigm for accelerating discovery. chemai.io For N,N-Diethyl-1,3-benzenediamine Dihydrochloride, these computational tools can be leveraged for predictive modeling, reaction optimization, and the rational design of new materials.

Future research directions in this domain include:

Predictive Modeling: By training ML algorithms on datasets of aromatic amines, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.govoup.com These models can predict various properties for novel derivatives of N,N-Diethyl-1,3-benzenediamine Dihydrochloride, such as solubility, reactivity, and potential biological activity, thereby guiding experimental efforts. nih.govacs.org

Reaction Optimization: AI algorithms can analyze data from a limited number of experiments to predict optimal reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts. This approach can significantly reduce the time and resources required for process development. chemai.io

Inverse Design and Material Discovery: AI can be used for "inverse design," where a desired set of properties is specified, and the algorithm generates novel molecular structures based on the N,N-Diethyl-1,3-benzenediamine scaffold that are predicted to exhibit those properties. This is particularly powerful for designing new polymers, dyes, or electronic materials.

The table below details potential AI/ML applications for the target compound.

| AI/ML Application | Technique/Model | Objective |

| Property Prediction | Neural Networks, Support Vector Machines | Predict mutagenicity, solubility, and electronic properties of derivatives. nih.gov |

| Synthesis Planning | Bayesian Optimization, Reinforcement Learning | Optimize reaction yields and select the most efficient synthetic routes. chemai.io |

| Material Design | Generative Adversarial Networks (GANs) | Design novel molecules with targeted properties for specific applications. |

Investigation of N,N-Diethyl-1,3-benzenediamine Dihydrochloride in Emerging Technologies and Niche Applications

The unique electronic and structural features of N,N-Diethyl-1,3-benzenediamine Dihydrochloride make it a promising candidate for several high-value, niche applications. Research should aim to exploit these properties in emerging technological fields.

Organic Electronics: There is potential for this compound in the development of novel organic semiconductors. pubcompare.ai Its electron-donating diamine structure suggests it could function as a building block for hole-transport materials in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), or as a component in conductive polymers.

Advanced Polymers: As a diamine monomer, it can be used to synthesize high-performance polymers such as polyamides and polyimides. The diethyl groups may impart improved solubility and processing characteristics compared to unsubstituted analogs, while the meta-linkage can influence polymer chain flexibility and thermal properties.

Specialized Dyes and Sensors: Aromatic diamines are well-established precursors to a wide range of dyes. Future work could focus on synthesizing novel colorants with specialized properties, such as solvatochromism or sensitivity to specific analytes (e.g., pH, metal ions), leading to applications in chemical sensors and smart textiles.

This table highlights potential applications and the key properties that enable them.

| Emerging Application | Relevant Property | Potential Function |

| Organic Semiconductors | Electron-rich aromatic system | Hole-transport layer in OLEDs, component of organic conductors. pubcompare.ai |

| High-Performance Polymers | Difunctional amine monomer | Monomer for soluble polyamides/polyimides with tailored thermal properties. |

| Chemical Sensors | Nucleophilic amine groups | Active material for chemosensors that change color or fluorescence upon binding an analyte. |

Q & A

Q. What are the recommended methods for synthesizing N,N-Diethyl-1,3-benzenediamine Dihydrochloride in a laboratory setting?

Methodological Answer: The synthesis typically involves two steps:

Formation of the free base : React 1,3-benzenediamine with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., acetonitrile) to achieve N,N-diethyl substitution.

Dihydrochloride salt formation : Treat the free base with concentrated hydrochloric acid (HCl) in anhydrous ethanol or methanol. Crystallization is induced by cooling or solvent evaporation.

Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) or NMR.

- Purify the final product using recrystallization from ethanol/water mixtures to remove unreacted starting materials .

Q. How can researchers confirm the structural integrity and purity of N,N-Diethyl-1,3-benzenediamine Dihydrochloride?

Methodological Answer: Use a combination of analytical techniques:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., ethyl group protons at δ 1.2–1.4 ppm and aromatic protons in the meta configuration).

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL (for small-molecule refinement) to confirm the dihydrochloride salt formation and spatial arrangement .

- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm.

- Melting point analysis : Compare observed values (e.g., 196–201°C for analogous dihydrochlorides) with literature data .

Advanced Questions

Q. What experimental strategies are effective in evaluating the antimicrobial efficacy of N,N-Diethyl-1,3-benzenediamine Dihydrochloride against gram-negative bacteria?

Methodological Answer:

In vitro broth microdilution assay :

- Prepare serial dilutions of the compound (0.5–128 µg/mL) in Mueller-Hinton broth.

- Inoculate with Pseudomonas aeruginosa (ATCC 27853) or E. coli (ATCC 25922) at 1–5 × 10⁵ CFU/mL.

- Incubate at 37°C for 18–24 hours and determine the minimum inhibitory concentration (MIC) .

Time-kill kinetics :

- Expose bacteria to 1× and 4× MIC concentrations.

- Sample at 0, 2, 4, 6, and 24 hours, plate on agar, and count colonies to assess bactericidal vs. bacteriostatic effects .

Mechanistic studies :

Q. How should researchers address discrepancies in solubility data when formulating aqueous solutions for in vitro assays?

Methodological Answer:

Solvent screening : Test solubility in buffered systems (PBS, pH 7.4), DMSO, or ethanol using nephelometry or UV-Vis spectroscopy.

pH adjustment : For dihydrochloride salts, maintain pH < 3 to prevent deprotonation and precipitation. Use HCl/NaOH to stabilize the solution .

Validation :

- Compare solubility across multiple batches to rule out impurities.

- Cross-reference with structurally similar compounds (e.g., N,N-Dimethyl-p-phenylenediamine Dihydrochloride, which is freely soluble in water ).

Documentation : Report solvent, temperature, and agitation methods to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.